5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused to a pyrazine ring, forming a unique structure that has garnered interest in various fields of research due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which includes this compound, have exhibited a wide range of biological activities .
Mode of Action
It’s known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It’s known that the compound’s cyclic form showed improved plasma exposure compared to its acyclic form .
Result of Action
Pyrrolopyrazine derivatives have shown a variety of biological activities, including antimicrobial, anti-inflammatory, and antiviral activities .
Action Environment
The action of 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be influenced by environmental factors . For instance, it was found that the compound was produced by the marine coral-derived halotolerant Aspergillus ochraceus LCJ11-102 in a nutrient-limited medium containing 10% NaI .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted hydrazine with a diketone can lead to the formation of the pyrazole ring, which can then undergo further cyclization to form the pyrazine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrazolo[1,5-a]pyrimidine:
Uniqueness
5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and other applications .
Properties
IUPAC Name |
5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-8(2)7-12-5-6-13-9(10(12)14)3-4-11-13/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFIPUKCWNYIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C(=CC=N2)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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